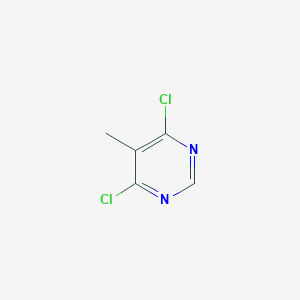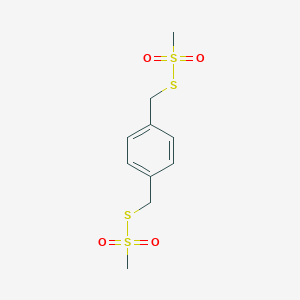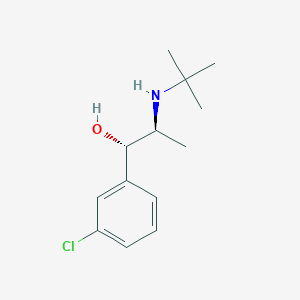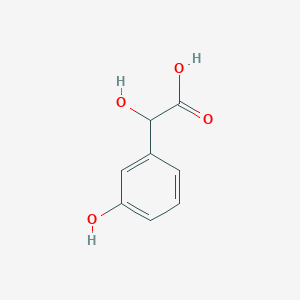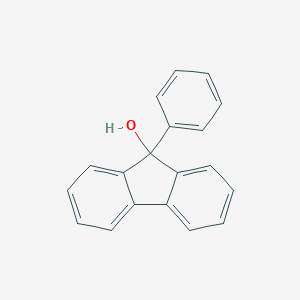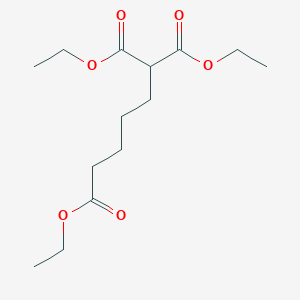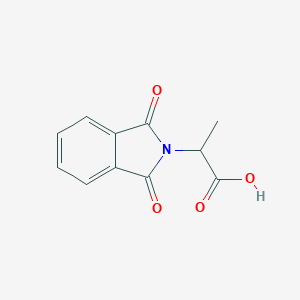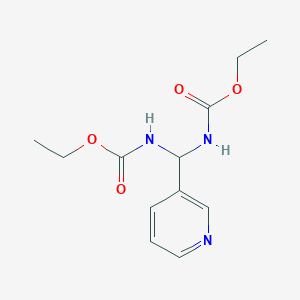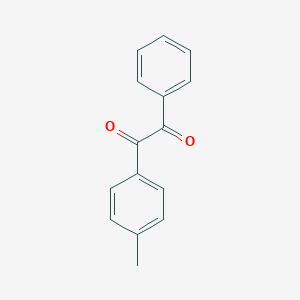
p-Methylbenzil
Overview
Description
1-Phenyl-2-p-tolyl-ethane-1,2-dione, also known as p-methylbenzil, is an organic compound with the molecular formula C15H12O2. It is characterized by the presence of a phenyl group and a p-tolyl group attached to an ethane-1,2-dione backbone. This compound is known for its yellow to dark orange color and is used in various chemical applications .
Preparation Methods
1-Phenyl-2-p-tolyl-ethane-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of ethylarenes. This process typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product . Industrial production methods often involve solvent-free one-pot oxidation reactions, which are efficient and environmentally friendly .
Chemical Reactions Analysis
1-Phenyl-2-p-tolyl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-2-p-tolyl-ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-p-tolyl-ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its diketone structure allows it to participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-Phenyl-2-p-tolyl-ethane-1,2-dione can be compared with other similar compounds, such as:
Benzil: A similar diketone with two phenyl groups instead of a phenyl and a p-tolyl group.
1-Phenyl-1,2-ethanediol: A related compound with hydroxyl groups instead of carbonyl groups.
4-Methylbenzil: Another diketone with a similar structure but different substituents on the aromatic rings
The uniqueness of 1-Phenyl-2-p-tolyl-ethane-1,2-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFICTUTRIMBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179046 | |
| Record name | p-Methylbenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2431-00-7 | |
| Record name | (4-Methylphenyl)phenylethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylbenzil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methylbenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methylbenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Methylbenzil undergo dimerization reactions?
A2: While there's no direct evidence of 4-Methylbenzil dimerization in the provided research, a related compound, 6-methyl-2-phenylbenzofuran, undergoes an unusual dimeric oxidation when treated with chromium trioxide in acetic acid, yielding 2,2'-dibenzoyloxy-4,4'-dimethylbenzil []. This suggests that similar reactivity might be possible with 4-Methylbenzil under specific oxidative conditions.
Q2: How does the introduction of a methyl group at the para position of benzil (forming 4-methylbenzil) influence its reactivity?
A3: The methyl group in 4-Methylbenzil, being an electron-donating group, is expected to increase the electron density of the aromatic ring. This effect can influence its reactivity in reactions like electrophilic aromatic substitution, potentially making it more reactive compared to unsubstituted benzil. This effect is observed in the formation of bisindoline and indolinone derivatives, where a Friedel–Crafts type electrophilic attack is proposed at the ring closing C–C bond forming steps [].
Q3: What analytical techniques are useful for studying the reactions and products of 4-Methylbenzil?
A4: While not explicitly stated for 4-Methylbenzil, related research utilizes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural characterization of similar compounds [, ]. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be helpful in analyzing reaction mixtures, particularly for identifying and quantifying different isomers like 6a and 6b [].
Q4: Are there any known biological applications or studies involving 4-Methylbenzil or its derivatives?
A5: Although no direct biological applications are mentioned in the provided research, the study highlighting the antimicrobial activity of Cobalt(II) complexes with 2-aminobenzimidazole derivatives suggests a potential avenue for exploring the biological activity of compounds structurally related to 4-Methylbenzil []. Further research is necessary to determine if 4-Methylbenzil derivatives exhibit similar properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





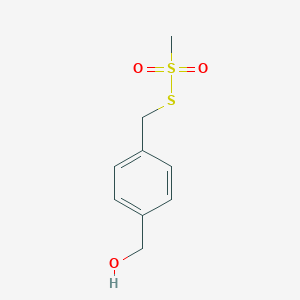
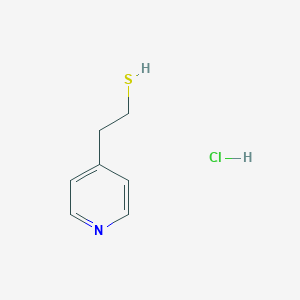
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
